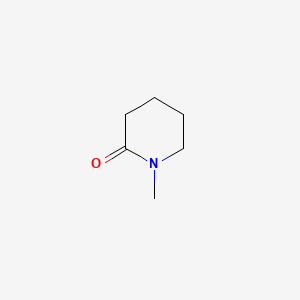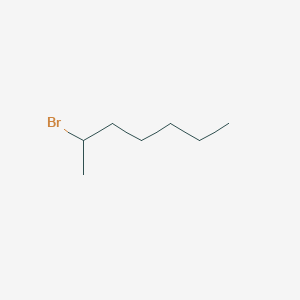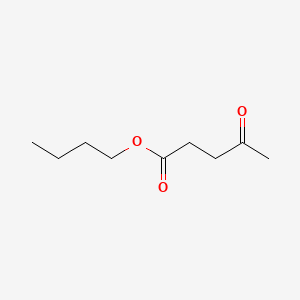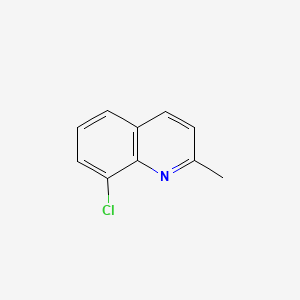
8-Chloro-2-methylquinoline
Overview
Description
8-Chloro-2-methylquinoline is a methyl substituted quinolinol derivative . It has the molecular formula C10H8ClN and a molecular weight of 177.630 .
Synthesis Analysis
A series of structurally diverse 2-chloro-8-methyl quinoline imides were synthesized by conversion of 2-chloro-8- methyl quinoline-3- carboxaldehyde to its amide followed by coupling of different benzoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C10H8ClN/c1-7-5-6-8-3-2-4-9 (11)10 (8)12-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 278.2±20.0 °C at 760 mmHg, and a flash point of 148.7±7.4 °C . It has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 145.0±3.0 cm3 .Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Potentials of Analogs : A study found that 4-methylquinoline analogs, which are structurally related to 8-Chloro-2-methylquinoline, displayed significant antimicrobial activities against foodborne bacteria. These findings suggest potential applications in developing natural preservatives or pharmaceutical agents (Kim et al., 2014).
Spectroscopy and Synthetic Chemistry
- Spectroscopic Studies and Derivative Synthesis : Another research focused on the synthesis and spectroscopic characterization of biologically important hydroxyhaloquinolines and their derivatives, highlighting their significance in medicinal chemistry and material science (Małecki et al., 2010).
Photolysis in Environmental Chemistry
- Photodegradation of Quinolinecarboxylic Herbicides : A study examined the photodegradation of two quinolinecarboxylic herbicides in aqueous solutions, where compounds similar to this compound were investigated for their environmental impact and degradation pathways (Pinna & Pusino, 2012).
Chemistry of Substituted Quinolinones
- Synthesis and Nucleophilic Reactions : Research on the chemistry of substituted quinolinones, including compounds like 4-Chloro-8-methylquinolin-2(1H)-one, explored their synthesis and nucleophilic reactions. This study contributes to the broader understanding of quinoline derivatives in organic chemistry (Ismail, Abass, & Hassan, 2000).
Safety and Hazards
properties
IUPAC Name |
8-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLYDFPOGMTMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277929 | |
| Record name | 8-Chloroquinaldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3033-82-7 | |
| Record name | 8-Chloro-2-methylquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloroquinaldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the π–π stacking observed in the crystal structure of 8-Chloro-2-methylquinoline?
A1: The research paper describes the crystal packing of this compound, highlighting the presence of π–π stacking interactions between the heterocyclic ring and the aromatic ring of neighboring molecules []. This type of interaction is a non-covalent force that contributes to the stability of the crystal lattice. The centroid–centroid distance of 3.819 Å, mentioned in the paper, provides a quantitative measure of this interaction strength. Understanding these intermolecular forces is crucial for predicting physical properties and potential applications of the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


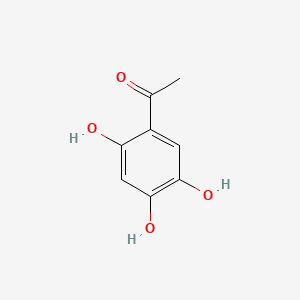

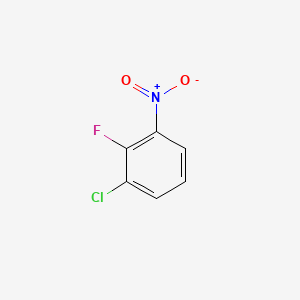
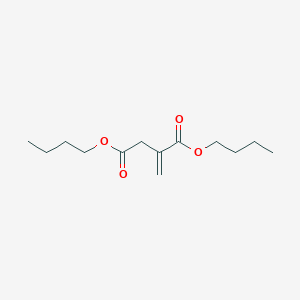
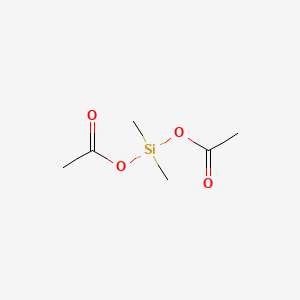

![4-[3-(Trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1584540.png)



